N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperidinyl-substituted quinoline moiety, and an acetamide linkage, which together contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the quinoline derivative reacts with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the acetamide group, leading to different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(2-bromophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(2-methylphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
Uniqueness
N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-17-8-2-3-9-18(17)24-21(27)15-28-19-10-6-7-16-11-12-20(25-22(16)19)26-13-4-1-5-14-26/h2-3,6-12H,1,4-5,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUMWBNFOXVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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